molecular formula C21H12O9 B3453729 3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE

3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE

Cat. No.: B3453729
M. Wt: 408.3 g/mol
InChI Key: WFXJNBQBBYDZNQ-UHFFFAOYSA-N
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Description

3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE is an organic compound characterized by the presence of furan rings and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE typically involves esterification reactions. One common method is the reaction of 3,5-dihydroxybenzoic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing active furan derivatives that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share similar structural features but differ in their substituents, leading to different chemical and biological properties.

    Furan-based esters: Compounds with furan rings and ester linkages, similar to 3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE, but with variations in the aromatic core or ester groups.

Uniqueness

This compound is unique due to the presence of multiple furan rings and ester linkages, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,5-bis(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O9/c22-19(16-4-1-7-25-16)28-13-10-14(29-20(23)17-5-2-8-26-17)12-15(11-13)30-21(24)18-6-3-9-27-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXJNBQBBYDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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